molecular formula C18H16N2OS B2579877 2-[(2-phenoxyethyl)sulfanyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole CAS No. 920115-68-0

2-[(2-phenoxyethyl)sulfanyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole

Cat. No.: B2579877
CAS No.: 920115-68-0
M. Wt: 308.4
InChI Key: OKJINJFUKXDDNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-phenoxyethyl)sulfanyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole is a useful research compound. Its molecular formula is C18H16N2OS and its molecular weight is 308.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Applications

Synthesis and Cytotoxicity of Benzimidazole-Based Compounds : A study focused on the synthesis of benzimidazole-containing Schiff base copper(II) complexes, which exhibited substantial in vitro cytotoxic effects against various cancer cell lines, including human lung, breast, and cervical cancers. The compounds effectively bind DNA through an intercalative mode and show potential as anticancer agents (Paul et al., 2015).

Antimicrobial Activity of Benzimidazole Derivatives : Another research investigated the synthesis of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives, evaluating their antimicrobial activity. Certain compounds showed significant activity against Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus, suggesting their utility in developing new antimicrobial agents (Salahuddin et al., 2017).

Chemical and Material Science Applications

Ethylene Oligomerization and Nickel Complexes : Research into the synthesis and characterization of 2-benzoimidazol-8-ethoxyquinolines and their nickel dihalides has revealed high activities towards ethylene oligomerization. This suggests applications in the polymer industry, where such complexes could serve as catalysts for producing specific oligomers (Liu et al., 2011).

Aromatic Hydrocarbons Separation Using Ionic Liquids : A study demonstrated the potential of ionic liquids for separating aromatic hydrocarbons from alkanes, specifically benzene from hexane. This separation technique could have significant implications for the petrochemical industry, offering a more efficient and environmentally friendly alternative to traditional methods (Arce et al., 2007).

Corrosion Inhibition

Benzimidazole Derivatives as Corrosion Inhibitors : The use of benzimidazole derivatives for inhibiting the corrosion of iron in hydrochloric acid solutions has been explored. These compounds exhibit promising inhibitory effects, making them potential candidates for corrosion protection in industrial applications (Khaled, 2003).

Properties

IUPAC Name

2-(2-phenoxyethylsulfanyl)-1-prop-2-ynylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c1-2-12-20-17-11-7-6-10-16(17)19-18(20)22-14-13-21-15-8-4-3-5-9-15/h1,3-11H,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJINJFUKXDDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC=CC=C2N=C1SCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.